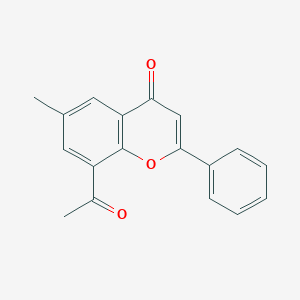

8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Description

Contextualization within the Flavonoid and Chromenone Chemical Class

Chromen-4-ones, also known as chromones, are a class of organic compounds that feature a benzopyran-4-one core structure. This core consists of a benzene (B151609) ring fused to a pyran-4-one ring. These compounds are widely distributed in nature and form the backbone of a large and important group of natural products known as flavonoids. Flavonoids are polyphenolic secondary metabolites found in plants and are recognized for their diverse biological activities. The 2-phenyl-chromen-4-one structure is the fundamental skeleton of flavones, a major class of flavonoids.

The general structure of a 2-phenyl-chromen-4-one consists of a chromen-4-one core with a phenyl group attached at the 2-position of the pyranone ring. The specific compound, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, is a derivative of this basic structure, distinguished by an acetyl group at the 8-position and a methyl group at the 6-position of the benzopyran ring.

Significance of the 2-Phenyl-chromen-4-one Scaffold in Contemporary Chemical Research

The 2-phenyl-chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made it a central focus for the design and synthesis of new therapeutic agents. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The interest in this scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The synthesis of novel derivatives of 2-phenyl-4H-chromen-4-one is an active area of research aimed at discovering compounds with enhanced efficacy and selectivity for specific biological targets. For instance, studies have explored how different substituents on the chromone (B188151) ring and the phenyl group influence the compound's anti-inflammatory effects nih.gov.

Rationale for Dedicated Academic Investigation of this compound

While extensive research exists for the broader class of 2-phenyl-chromen-4-ones, dedicated academic investigation specifically into this compound is not widely documented in publicly available literature. The rationale for its study can be inferred from the general interest in its parent scaffold. The introduction of an acetyl group at the 8-position and a methyl group at the 6-position would be expected to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or enhanced potency compared to the unsubstituted parent compound.

The acetyl group, being an electron-withdrawing group, can influence the reactivity and binding interactions of the molecule. The methyl group, an electron-donating group, can also alter the electronic distribution and provide steric bulk. The specific substitution pattern of this compound makes it a candidate for investigation within the broader search for new bioactive molecules based on the 2-phenyl-chromen-4-one framework.

Overview of Research Methodologies and Thematic Areas

The study of chromen-4-one derivatives typically involves a multidisciplinary approach encompassing chemical synthesis, structural characterization, and biological evaluation.

Chemical Synthesis: The synthesis of 2-phenyl-chromen-4-one derivatives often involves well-established organic reactions. A common method is the Baker-Venkataraman rearrangement, followed by cyclization. Another approach involves the oxidative cyclization of chalcones. Microwave-assisted synthesis has also been employed to improve reaction times and yields rasayanjournal.co.in. The synthesis of the target compound would likely start from a substituted 2-hydroxyacetophenone, which is then elaborated to form the chromen-4-one ring system.

Structural Characterization: Once synthesized, the structure of the compound is confirmed using a variety of spectroscopic techniques. These include:

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the chromen-4-one ring and the acetyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state nih.gov.

Biological Evaluation: Thematic areas of research for 2-phenyl-chromen-4-one derivatives are broad and include:

Anti-inflammatory Activity: Many derivatives are screened for their ability to inhibit inflammatory pathways, often by measuring their effect on the production of inflammatory mediators like nitric oxide (NO) in cell-based assays nih.gov.

Antimicrobial Activity: The compounds are tested against various strains of bacteria and fungi to determine their potential as antimicrobial agents.

Anticancer Activity: Researchers investigate the cytotoxic effects of these compounds on various cancer cell lines to assess their potential as anticancer drugs.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C18H14O3 | 278.30 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-acetyl-6-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-11-8-14(12(2)19)18-15(9-11)16(20)10-17(21-18)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYCRGLXGVKBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)C)OC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Acetyl 6 Methyl 2 Phenyl Chromen 4 One and Structural Analogs

Retrosynthetic Analysis and Key Precursors for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials through a series of logical bond disconnections.

For this compound, the primary retrosynthetic disconnections are made across the C-O and C-C bonds of the central pyranone ring. This strategy reveals that the chromone (B188151) core can be assembled from a substituted o-hydroxyacetophenone and a benzoyl group equivalent.

The most logical disconnection pathway identifies 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone as the key precursor for the A-ring and part of the C-ring. This precursor contains the required acetyl and methyl groups at the correct positions relative to the phenolic hydroxyl group. The 2-phenyl substituent (B-ring) can be introduced from a benzoyl derivative such as benzoyl chloride or benzaldehyde (B42025). This key acetophenone (B1666503) precursor is a known compound (CAS Number 55108-28-6), making the proposed synthetic routes feasible. scbt.comchemspider.com

Interactive Table: Key Precursors and Reagents

A summary of the primary precursors required for the synthesis of this compound is provided below.

| Precursor/Reagent | Structure | Role in Synthesis |

| 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone |  | Key starting material providing the substituted phenolic ring (A-ring). |

| Benzoyl Chloride |  | Source of the 2-phenyl group in the Baker-Venkataraman rearrangement. |

| Benzaldehyde |  | Source of the 2-phenyl group in the Claisen-Schmidt condensation. |

Classical and Modern Synthetic Routes for Chromen-4-one Core Construction

The construction of the chromen-4-one scaffold is a well-established area of organic synthesis, with several reliable methods available.

The Baker-Venkataraman rearrangement is a classic and highly effective method for synthesizing chromones and flavones. wikipedia.org The reaction proceeds in two main steps:

O-Acylation and Rearrangement: The key precursor, 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone, is first O-acylated with benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester. This ester then undergoes a base-catalyzed (e.g., KOH, NaH) intramolecular acyl transfer to yield a 1,3-diketone intermediate. wikipedia.orgresearchgate.net

Cyclodehydration: The resulting 1,3-diketone is subjected to acid-catalyzed cyclization (e.g., H₂SO₄ or HCl in acetic acid or methanol), which results in the formation of the pyranone ring through the elimination of water to yield this compound. nih.gov

Recent advancements have shown that this transformation can be performed under microwave irradiation, significantly reducing reaction times. chemmethod.com

Interactive Table: Examples of Baker-Venkataraman Rearrangement Conditions

| Starting Material (o-hydroxyacetophenone) | Acylating Agent | Rearrangement/Cyclization Conditions | Product Type | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Benzoyl Chloride | 1. Pyridine, rt; 2. KOH, Pyridine, 50°C; 3. H₂SO₄, AcOH, reflux | 2-Phenylchromen-4-one | ~80% | wikipedia.org |

| Substituted o-hydroxyacetophenones | Trifluoroacetic Anhydride | K₂CO₃, Acetone, Microwave (150W), 10 min | Trifluoromethylated chromones | 50-80 | chemmethod.com |

| 2,6-Dihydroxyacetophenone | Ethyl 3-phenylpropanoate | 1. NaH, THF, reflux; 2. AcOH, HCl, reflux | 2-(2-Phenylethyl)chromone | 80 | nih.gov |

An alternative and widely used route involves the Claisen-Schmidt condensation to form an intermediate chalcone (B49325), which is then cyclized. wikipedia.orgnih.gov This pathway is also a two-step process:

Condensation: 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone is reacted with benzaldehyde in the presence of a strong base (e.g., aqueous or alcoholic NaOH or KOH). researchgate.net This aldol-type condensation results in the formation of the corresponding o-hydroxychalcone: (E)-1-(3-acetyl-5-methyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Oxidative Cyclization: The intermediate chalcone is then cyclized to the chromone. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide. Another prevalent method involves heating the chalcone with a catalyst like iodine in DMSO or diacetoxyiodobenzene, which promotes oxidative cyclization to the final product. rasayanjournal.co.in

Interactive Table: Chalcone Cyclization Methods for Chromone Synthesis

| Chalcone Precursor | Cyclization Reagent/Conditions | Product Type | Yield (%) | Reference |

| 2'-Hydroxychalcone (B22705) | I₂ (cat.), DMSO, 120-140 °C | Flavone (B191248) (2-Phenylchromone) | Good-Exc. | |

| Substituted 2'-Hydroxychalcones | SeO₂, Dioxane, reflux | Flavones | 50-90 | |

| Substituted 2-propen-1-one | Diacetoxyiodobenzene, KOH, Microwave | 2-Phenylchromen-4-ones | 70-80 | rasayanjournal.co.in |

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.gov This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While a specific MCR for this compound is not prominently reported, various MCRs are known for constructing chromene and chromenone scaffolds, which could be adapted to produce structural analogs. sharif.edunih.govijcce.ac.ir

For example, a three-component reaction of a phenol, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of 4H-chromene derivatives. These reactions are often catalyzed by acids, bases, or, more recently, nano-catalysts under green conditions. sharif.edu

Interactive Table: Examples of Multi-Component Reactions for Chromene Scaffolds

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold | Reference |

| Aldehyde | Malononitrile | Enolizable Compound | nano-kaoline/BF₃/Fe₃O₄, Solvent-free, 70°C | 2-Amino-4H-chromene | sharif.edu |

| Arylglyoxal | 1,3-Diketone | Malononitrile | L-proline, Ethanol, rt | Functionalized 4H-chromene | ijcce.ac.ir |

| 2-Oxo-2H-chromene-3-carbaldehyde | Isocyanide | Aniline | Methanol, rt, then cyclization | Chromeno[4,3-b]pyrrol-4(1H)-one | nih.gov |

Stereoselective Synthesis and Enantiomeric Control in Chromen-4-one Derivatization

The target molecule, this compound, is achiral. However, the chromone scaffold is frequently derivatized to introduce stereocenters, often at the C2 or C3 positions, leading to compounds with specific biological activities. Enantioselective synthesis is crucial in these cases to obtain a single, desired enantiomer.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, the direct enantioselective synthesis of 2-substituted chromen-4-ones bearing an amino group at an α-stereogenic center has been achieved via a Mannich-type asymmetric addition of 3-hydroxychromen-4-one (B1235781) to N-protected imines. This reaction, catalyzed by alkaloids like dihydrocuprein, can produce chiral adducts in high yields (81–95%) and with excellent enantiomeric excess (up to 98% ee). researchgate.net Such methodologies could be applied to derivatives of the target molecule to explore chiral analogs.

Interactive Table: Enantioselective Derivatization of Chromone Scaffolds

| Reaction Type | Substrates | Catalyst | Product Type | Yield (%) | ee (%) | Reference |

| Mannich Reaction | 3-Hydroxychromen-4-one, N-protected imines | Dihydrocuprein | α-Stereogenic chromenone amino derivatives | 81-95 | up to 98 | researchgate.net |

| Michael Addition | 3-Hydroxychromen-4-one, Chalcones | Tertiary amine-squaramide | Chiral γ-oxobutyric acid derivatives | High | High | researchgate.net |

| Conjugate Addition | ortho-Quinone methides, β-dicarbonyls | Ni(II)-bis(oxazoline) complex | Enantioenriched 4H-chromenes | High | up to 95 |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chromones.

Key green approaches include:

Use of Green Solvents: Replacing volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids.

Solvent-Free Conditions: Performing reactions by grinding solids together or using neat reactants, often with microwave or ultrasonic irradiation. This minimizes waste and simplifies purification. sharif.edursc.org

Alternative Energy Sources: Microwave irradiation and ultrasonication can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. chemmethod.comresearchgate.net

Catalysis: Employing reusable heterogeneous or nano-catalysts can improve efficiency and reduce waste. For example, nano-kaoline/BF₃/Fe₃O₄ has been used as a recyclable, superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu Similarly, photosensitized nanocatalysts have been used for chromene synthesis using visible light (green LED). rsc.org

Interactive Table: Comparison of Conventional vs. Green Synthetic Methods for Chromones

| Method | Conventional Approach | Green Alternative | Advantages of Green Method |

| Solvent | Dioxane, Pyridine, DMF, Acetic Acid | Water, Ethanol, Ionic Liquids, or Solvent-free | Reduced toxicity and environmental impact; easier work-up. |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time and energy consumption. chemmethod.com |

| Catalyst | Stoichiometric amounts of strong acids/bases (H₂SO₄, KOH) | Recyclable heterogeneous catalysts (e.g., nano-kaoline, nano-cellulose) sharif.edunih.gov | Catalyst can be easily recovered and reused, minimizing waste. |

| Overall Process | Multi-step procedures with intermediate isolation | One-pot, multi-component reactions | Increased efficiency, reduced waste, and simplified procedures. ijcce.ac.ir |

Catalytic Systems and Reaction Optimization for Enhanced Efficiency

A significant advancement in the synthesis of flavones involves the use of palladium catalysts. For instance, a divergent and versatile synthetic route to flavones can be achieved through the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. nih.govrsc.org This methodology offers a highly atom-economic approach to constructing the chromen-4-one skeleton. nih.gov Optimization of this reaction has been systematically studied, revealing the crucial role of the catalyst, oxidant, and additives in directing the reaction towards the desired flavone product.

A study on the palladium-catalyzed synthesis of flavones from 2'-hydroxydihydrochalcone identified a combination of Pd(TFA)₂ as the catalyst and 5-nitro-1,10-phenanthroline (B1664666) as a ligand, with molecular oxygen as the oxidant, to be highly effective. The optimization of various additives demonstrated their significant impact on the reaction yield.

| Entry | Additive | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | - | O₂ | 41 |

| 2 | K₂CO₃ | O₂ | 28 |

| 3 | DMAP | O₂ | 29 |

| 4 | Pyridine | O₂ | 41 |

| 5 | 2,2'-bipyridine | O₂ | 55 |

| 6 | 5-nitro-1,10-phenanthroline | O₂ | 81 |

| 7 | Cu(OAc)₂ | O₂ | 16 |

Reaction conditions: 2'-hydroxydihydrochalcone (1.0 equiv.), Pd(TFA)₂ (10 mol%), additive (20 mol%), and DMSO (0.3 M) at 100 °C under O₂ for 48 h. Data sourced from rsc.org.

This data underscores the importance of ligand selection in optimizing the catalytic activity of the palladium center. The use of 5-nitro-1,10-phenanthroline as a ligand dramatically improved the yield of the flavone, highlighting a key aspect of reaction optimization. rsc.org

Another critical aspect of efficiency is the optimization of the initial Claisen-Schmidt condensation, which produces the chalcone precursor. This reaction is typically base-catalyzed, and the choice of base, solvent, and temperature can significantly influence the yield and purity of the resulting chalcone. scispace.com Studies on the synthesis of 2'-hydroxychalcones have shown that bases such as sodium hydroxide (B78521) and potassium hydroxide are commonly employed, often in alcoholic solvents. scispace.com The reaction can also be performed under solvent-free conditions using a grinding technique, which presents a more environmentally friendly approach.

For the subsequent cyclization of the 2'-hydroxychalcone to the flavone, various catalytic systems have been explored. A common laboratory method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO), which acts as both a catalyst and an oxidant. scispace.com The optimization of this step involves controlling the temperature and reaction time to maximize the yield of the flavone while minimizing the formation of side products.

For the synthesis of structurally complex flavones, including those with multiple substituents like this compound, the choice of catalytic system and reaction conditions must be carefully considered to account for the electronic and steric effects of the substituents. The acetyl group at the 8-position is electron-withdrawing, while the methyl group at the 6-position is electron-donating, which can influence the reactivity of the starting materials and intermediates in both the Claisen-Schmidt/cyclization and Baker-Venkataraman pathways. Therefore, optimization of catalyst loading, temperature, and reaction time is essential to achieve high efficiency and yield for such specific target molecules.

Elucidation of Molecular Structure Through Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, the molecular formula is established as C₁₈H₁₄O₃. chemscene.com

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an experimentally observed mass that is compared against the theoretical (calculated) mass. The close agreement between these values confirms the elemental composition and rules out other potential formulas.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₃ |

| Calculated Molecular Weight | 278.30 g/mol |

| Calculated Exact Mass [M+H]⁺ | 279.0965 |

| Observed Exact Mass [M+H]⁺ | Typically within 5 ppm of calculated value |

The fragmentation pattern in the mass spectrum would further support the proposed structure. Key fragments would likely arise from the loss of a methyl group (CH₃•) from the acetyl moiety or the cleavage of the acetyl group (CH₃CO•) itself, providing additional structural evidence.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

The ¹H-NMR spectrum reveals the chemical environment and number of different types of protons in the molecule. For this compound, distinct signals are expected for the methyl protons, the aromatic protons on both the chromenone core and the phenyl substituent, and the unique vinylic proton of the pyrone ring. rasayanjournal.co.inrsc.org

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment, clearly distinguishing between sp³-hybridized methyl carbons, sp²-hybridized aromatic and vinylic carbons, and the sp²-hybridized carbonyl carbons. rsc.org

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | - | - | ~163.5 |

| 3 | H | ~6.80 (s, 1H) | ~107.5 |

| 4 | - | - | ~178.4 (C=O) |

| 4a | - | - | ~123.5 |

| 5 | H | ~8.10 (d, 1H) | ~125.0 |

| 6 | - | - | ~136.0 |

| 6-CH₃ | H | ~2.45 (s, 3H) | ~21.0 |

| 7 | H | ~7.60 (d, 1H) | ~135.5 |

| 8 | - | - | ~128.0 |

| 8-COCH₃ | - | - | ~200.0 (C=O) |

| 8-COCH₃ | H | ~2.70 (s, 3H) | ~26.5 |

| 8a | - | - | ~154.5 |

| 1' | - | - | ~131.8 |

| 2', 6' | H | ~7.90 (m, 2H) | ~126.3 |

| 3', 5' | H | ~7.52 (m, 2H) | ~129.1 |

| 4' | H | ~7.52 (m, 1H) | ~131.6 |

Note: Predicted values are based on data from structurally similar compounds. rasayanjournal.co.inrsc.orgs = singlet, d = doublet, m = multiplet.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. nih.govsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming adjacent protons. For instance, it would show correlations between the aromatic protons on the phenyl ring (H-2'/H-3' and H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

The 6-CH₃ protons to carbons C-5, C-6, and C-7.

The 8-COCH₃ protons to the acetyl carbonyl carbon and to carbons C-7 and C-8, confirming the position of the acetyl group.

The H-3 proton to carbons C-2, C-4, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded, providing insights into the molecule's conformation and the relative orientation of its substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rasayanjournal.co.in

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two distinct carbonyl groups. The conjugated ketone of the pyrone ring (C-4) typically absorbs at a lower wavenumber than the aryl ketone of the acetyl group (C-8). Other significant peaks would confirm the presence of aromatic rings and C-H bonds. hilarispublisher.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretching | Aromatic C-H |

| ~2920-2980 | C-H stretching | Methyl (CH₃) |

| ~1685 | C=O stretching | 8-Acetyl ketone |

| ~1640 | C=O stretching | 4-Pyrone ketone |

| ~1580-1610 | C=C stretching | Aromatic rings |

| ~1250 | C-O stretching | Aryl ether |

Note: Values are typical ranges for the specified functional groups in similar molecular environments. rasayanjournal.co.inhilarispublisher.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore—the part of the molecule that absorbs light. Flavones typically exhibit two major absorption bands. hilarispublisher.comhilarispublisher.com

Band I: Appears at a longer wavelength (typically 300-380 nm) and corresponds to the π → π* transition of the cinnamoyl system (ring B and the heterocyclic pyrone ring).

Band II: Appears at a shorter wavelength (typically 240-280 nm) and is associated with the π → π* transition of the benzoyl system (ring A).

The exact position (λ_max) and intensity of these bands are sensitive to the substitution pattern on the rings. The presence of the acetyl group at C-8 is expected to cause a slight shift in these absorption maxima compared to the unsubstituted 6-methylflavone (B191877) parent structure. Many chromone (B188151) derivatives are also known to be fluorescent, and fluorescence spectroscopy could be used to measure the emission spectrum and quantum yield, providing further characterization of its electronic properties. hilarispublisher.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. While a specific crystal structure for this compound is not found in the surveyed literature, analysis of closely related flavonoid structures allows for a reliable prediction of its key geometric features. nih.govmdpi.com

If a suitable single crystal were analyzed, the technique would provide precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Bond Lengths and Angles: Confirming the covalent structure with high precision.

Torsional Angles: Defining the conformation of the molecule.

Based on analogous structures, it is expected that the chromen-4-one ring system would be nearly planar. nih.gov The phenyl ring at position 2 would be twisted out of the plane of the chromenone core, with a specific dihedral angle that minimizes steric hindrance. The acetyl group at position 8 would also be oriented to minimize steric interactions with the neighboring part of the molecule. This technique would provide the ultimate confirmation of the molecule's solid-state geometry.

Chiral Analysis and Optical Rotation Studies (if applicable to enantiomers)

A molecule is considered chiral if it is non-superimposable on its mirror image. Examination of the structure of this compound reveals no stereocenters (chiral carbons). The molecule possesses a plane of symmetry and is therefore achiral. As an achiral compound, it does not exist as enantiomers and would not exhibit optical activity (i.e., it would not rotate the plane of plane-polarized light). Consequently, chiral analysis and optical rotation studies are not applicable to this compound. No such studies have been reported in the scientific literature, which is consistent with the molecule's achiral nature.

Computational Chemistry and Theoretical Investigations of 8 Acetyl 6 Methyl 2 Phenyl Chromen 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard for elucidating the electronic properties of chromone (B188151) derivatives. These studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for determining chemical stability. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is another key descriptor, which maps the electron density to identify electrophilic and nucleophilic sites. For a molecule like 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, the MEP would likely indicate negative potential around the carbonyl and acetyl oxygen atoms, highlighting these as regions susceptible to electrophilic attack.

While no specific HOMO-LUMO or MEP data exists for this compound, studies on analogous chromones provide expected values and methodologies that could be applied.

Table 1: Hypothetical Quantum Chemical Data for this compound (Based on Similar Compounds)

| Parameter | Expected Value/Information |

|---|---|

| HOMO Energy | Typically in the range of -6 to -7 eV |

| LUMO Energy | Typically in the range of -1 to -2 eV |

| HOMO-LUMO Gap | Expected to be around 4 to 5 eV |

| MEP Negative Regions | Carbonyl oxygen, Acetyl oxygen |

| MEP Positive Regions | Phenyl and methyl protons |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound would primarily revolve around the rotation of the phenyl group at the 2-position and the acetyl group at the 8-position. A potential energy surface (PES) map would be generated by systematically rotating these substituent groups and calculating the corresponding energy at each orientation. This analysis would identify the most stable (lowest energy) conformation and any rotational barriers. For the 2-phenyl group, a non-planar conformation with the chromone ring is often the most stable due to steric hindrance. The orientation of the acetyl group will also be influenced by steric and electronic interactions with the adjacent methyl group and the chromone core.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a biological environment, such as in water or a lipid bilayer. These simulations track the movements of atoms over time, revealing how the molecule interacts with solvent molecules and its own internal dynamic flexibility. Key parameters obtained from MD simulations include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and root-mean-square deviation (RMSD) to assess structural stability. Such studies on the closely related 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one have been conducted using NMR spectroscopy to understand its molecular dynamics in solution.

Molecular Docking Studies for Elucidating Receptor/Enzyme Binding Modes (In vitro/Theoretical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. Given the known biological activities of flavones, this compound could be docked into the active sites of various enzymes or receptors to hypothesize its mechanism of action. The binding affinity, typically reported in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues would be determined. For instance, many flavone (B191248) derivatives are studied as potential inhibitors of kinases or acetylcholinesterase. Docking studies would be instrumental in identifying potential biological targets for this specific compound.

Table 2: Potential Biological Targets for Molecular Docking of this compound

| Target Class | Specific Example | Potential Interactions |

|---|---|---|

| Kinases | Protein Tyrosine Kinase | Hydrogen bonding with backbone residues, hydrophobic interactions with the ATP-binding pocket. |

| Cholinesterases | Acetylcholinesterase | Pi-pi stacking with aromatic residues in the active site gorge. |

| Oxidoreductases | Monoamine Oxidase | Interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor. |

Theoretical Spectroscopic Predictions and Validation against Experimental Data

Mechanistic Investigations into the Biological Activities of 8 Acetyl 6 Methyl 2 Phenyl Chromen 4 One Excluding Clinical Human Trials

Cellular Pathway Modulation and Signal Transduction Interventions (In vitro Studies)

Investigation of Apoptotic Pathway Induction in Specific Cell Lines (e.g., PARP cleavage, Bcl-2/Bax modulation)

Flavonoids, as a class, are well-documented inducers of apoptosis, or programmed cell death, in various cancer cell lines. jbtr.or.krmdpi.com The mechanisms are often multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Key events in flavonoid-induced apoptosis include:

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax, Bak) and anti-apoptotic proteins (like Bcl-2, Bcl-xL) is critical for cell survival. mdpi.com Studies on various flavones have shown they can upregulate the expression of Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio. mdpi.com This shift promotes the permeabilization of the mitochondrial outer membrane. mdpi.comnih.gov

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.gov

Caspase Activation: Released cytochrome c is essential for the formation of the apoptosome, a complex that activates initiator caspases like caspase-9. nih.gov This initiates a cascade, leading to the activation of executioner caspases, such as caspase-3. nih.gov

PARP Cleavage: Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP cleavage is a hallmark of apoptosis. mdpi.com

While direct studies on 8-Acetyl-6-methyl-2-phenyl-chromen-4-one are not available, its flavone (B191248) structure suggests it may share these pro-apoptotic capabilities. For instance, the flavonoid Pectolinarigenin has been shown to induce mitochondrial-related apoptosis in human nasopharyngeal carcinoma cells. jbtr.or.kr Similarly, Apigenin, another flavone, triggers the intrinsic pathway by increasing Bax expression and causing cytochrome c release and PARP-1 cleavage in bladder cancer cells. mdpi.com

Table 1: Apoptotic Mechanisms of Representative Flavonoids (In vitro)

| Flavonoid | Cell Line | Observed Apoptotic Mechanisms |

|---|---|---|

| Apigenin | Prostate Cancer (PC-3, DU145) | Increased Bax expression, cytochrome c release, activation of caspase-3. mdpi.com |

| Pectolinarigenin | Lung Carcinoma (A549, Calu-3) | Induction of apoptosis through the PTEN/PI3K/AKT pathway. jbtr.or.kr |

| Scutellarein | Various Cancer Cells | Significant cytotoxic effects through various apoptotic pathways. jbtr.or.kr |

Cell Cycle Arrest Mechanisms in Cellular Models

In addition to inducing apoptosis, many flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases. nih.govnih.gov This prevents damaged cells from replicating. The primary mechanism for this arrest is the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes that drive the cell cycle forward. frontiersin.org

The activity of CDKs is controlled by their association with cyclins and their inhibition by CDK inhibitors (CKIs) like p21 and p27. frontiersin.org Flavopiridol, a semisynthetic flavone, inhibits multiple CDKs, including CDK-1, -2, -4, and -6, leading to cell cycle arrest. nih.gov P53, a critical tumor suppressor protein, often plays a role by transcriptionally activating the CKI p21, which in turn inhibits cyclin/CDK complexes to cause G1 arrest. nih.gov Some flavonoids can induce G2/M arrest by affecting the cyclin B/cdc2 complex. oncotarget.com Although specific studies on this compound are lacking, its core flavone structure suggests a potential to interfere with cell cycle progression through these established mechanisms.

Modulation of Kinase Activities (e.g., GSK-3β, CDK, Sirtuin enzymes)

Flavonoids are known to interact with a wide range of protein kinases, which are key regulators of cellular signaling pathways. As mentioned, a primary mechanism of anticancer activity for many flavones is the inhibition of CDKs. nih.gov For example, Flavopiridol is a potent inhibitor of several CDKs, including CDK-1, -2, -4, and -6. nih.gov

Other kinase pathways are also affected. The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, is a known target for some flavonoids like Pectolinarigenin, which suppresses this pathway in gastric carcinoma models. jbtr.or.kr While direct evidence for the interaction of this compound with kinases such as GSK-3β or sirtuin enzymes is not present in the current literature, the general propensity of the flavone scaffold to act as a kinase inhibitor suggests this as a plausible area for its biological activity.

Enzyme Inhibition and Activation Mechanisms (e.g., COX-1/COX-2, telomerase, phosphodiesterase)

The 2-phenyl-chromen-4-one structure is a known scaffold for the inhibition of various enzymes. Of particular note is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Many flavonoids demonstrate inhibitory activity against both COX-1 and COX-2. nih.gov

Research on a series of novel 2-phenyl-4H-chromen-4-one derivatives found that a lead compound, referred to as "compound 8," effectively decreased the expression of both inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Furthermore, a study on 8-arylflavones, a category that includes the 8-acetyl substitution pattern, revealed that the functional group at the 8-position plays a critical role in bioactivity. researchgate.net Specifically, most of the synthesized 8-arylflavones exhibited significantly reduced inhibitory activity against COX-2 catalyzed prostaglandin E2 (PGE2) production when compared to the well-known flavone, wogonin. researchgate.net This suggests that while the flavone backbone has COX-2 inhibitory potential, the specific nature of the substituent at the 8-position, such as an acetyl group, can modulate this activity. researchgate.net

Antioxidant Activity: Molecular Mechanisms of Radical Scavenging and Redox Modulation

Phenolic compounds, including flavonoids, are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. nih.gov The antioxidant action is primarily attributed to their hydrogen-donating capabilities, which neutralize reactive oxygen species (ROS) and terminate radical chain reactions. nih.gov

The mechanisms of radical scavenging by phenolic compounds include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. nih.gov

Single Electron Transfer (SET): The compound can transfer an electron to reduce the radical species.

The antioxidant capacity of flavonoids is influenced by the number and position of hydroxyl groups on their aromatic rings. While specific experimental data on the radical scavenging activity of this compound is unavailable, its core phenolic structure suggests it likely possesses antioxidant potential. Related coumarin derivatives have demonstrated moderate to good scavenging effects in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

Anti-inflammatory Pathways: Investigation of Molecular Targets and Mediator Release (e.g., NO, cytokines, TLR4/MAPK)

The anti-inflammatory properties of flavonoids are a significant area of research. nih.gov These compounds can modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. nih.govnih.gov

A study focusing on newly synthesized 2-phenyl-4H-chromen-4-one derivatives identified a lead compound ("compound 8") with potent anti-inflammatory effects. nih.gov This compound was shown to significantly inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophage cells. nih.gov The investigation into the underlying mechanism revealed that the compound suppressed the inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Activation of TLR4 by LPS typically triggers the MAPK cascade, leading to the production of numerous pro-inflammatory cytokines. nih.gov The ability of this 2-phenyl-chromen-4-one derivative to downregulate this pathway highlights a key mechanism for its anti-inflammatory action. nih.gov

Table 2: Anti-inflammatory Effects of a Novel 2-Phenyl-4H-chromen-4-one Derivative ("Compound 8")

| Target Pathway/Mediator | Observed Effect |

|---|---|

| TLR4/MAPK Pathway | Inhibition of the signaling pathway in LPS-stimulated cells. nih.gov |

| Nitric Oxide (NO) | Downregulation of production. nih.gov |

| Pro-inflammatory Cytokines (IL-6, TNF-α) | Downregulation of expression. nih.gov |

Given that this compound shares the same core structure, it is plausible that it could exert similar anti-inflammatory effects by targeting the TLR4/MAPK pathway and subsequent inflammatory mediators.

Antimicrobial Mechanisms against Specific Pathogens (In vitro)

There are no available scientific studies that specifically detail the in vitro antimicrobial mechanisms of this compound against specific pathogens. While research on other chromone (B188151) derivatives suggests potential mechanisms such as the inhibition of bacterial cell wall synthesis or interference with DNA replication, these findings are not specific to this compound and cannot be extrapolated without direct experimental evidence. Consequently, no data tables with detailed research findings on its specific antimicrobial actions can be generated.

Receptor Binding and Ligand-Target Interactions (e.g., GPR55)

There is no published research specifically investigating the receptor binding profile or ligand-target interactions of this compound, including its potential interaction with the G protein-coupled receptor 55 (GPR55). While the GPR55 receptor is a known target for various cannabinoid and non-cannabinoid ligands, and some chromen-4-one derivatives have been explored for their activity at this receptor, no studies have focused on the binding affinity or functional activity of this compound at GPR55 or any other receptor.

Chemical Reactivity and Derivatization Strategies for 8 Acetyl 6 Methyl 2 Phenyl Chromen 4 One

Functionalization at the Acetyl Moiety (e.g., oxidation, reduction, condensation reactions)

While no specific studies on 8-Acetyl-6-methyl-2-phenyl-chromen-4-one were found, the acetyl group in similar aromatic ketones is a versatile handle for chemical modification. Generally, such acetyl moieties can undergo:

Oxidation: Reactions like the haloform reaction could potentially convert the acetyl group into a carboxylic acid.

Reduction: The ketone of the acetyl group could be reduced to a secondary alcohol using various reducing agents.

Condensation: Claisen-Schmidt condensation with aromatic aldehydes is a common reaction for acetyl groups on aromatic rings, leading to the formation of chalcone-like structures. nih.gov

Modifications of the Methyl Group

The reactivity of a methyl group on an aromatic ring is typically low. However, under specific conditions, such as free-radical halogenation, it can be functionalized to introduce other groups. For other chromone (B188151) derivatives, the active methyl functionality has been utilized to obtain styrylchromones. researchgate.net

Transformations of the Phenyl Ring and Chromenone Core

The 2-phenyl-chromen-4-one core is a common scaffold in flavonoids. researchgate.net The phenyl ring could potentially undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing groups. The chromenone core itself can participate in various reactions, including cycloadditions and ring-opening under certain nucleophilic conditions. For some chromene derivatives, nucleophilic 1,6-addition has been observed. researchgate.net

Reactions with Biological Nucleophiles and Electrophiles (In vitro/Theoretical)

There is no available research detailing the in vitro or theoretical reactions of this compound with biological nucleophiles and electrophiles. Such studies would be crucial in understanding its potential biological activity and mechanism of action.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules often involves the derivatization of a core scaffold. While the synthesis of various chromone-based hybrids is documented, nih.gov there are no specific examples in the retrieved literature that utilize this compound as the starting material for such syntheses.

Future Research Directions and Unexplored Avenues for 8 Acetyl 6 Methyl 2 Phenyl Chromen 4 One Research

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To move beyond single-target interactions and understand the global cellular response to 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, the integration of advanced omics technologies is essential. Proteomics and metabolomics, in particular, offer powerful tools for a holistic view of the compound's mechanism of action.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a biological system, revealing which proteins and pathways are impacted by the compound. Techniques like isobaric tagging (e.g., Tandem Mass Tags, TMT) allow for the simultaneous analysis of multiple samples, providing robust comparative data. nih.gov Affinity-based methods, where the compound is used as bait, can directly identify binding partners and off-targets. nih.gov

Metabolomics: As the downstream result of protein activity, the metabolome provides a functional readout of the cellular state. nih.gov By profiling changes in metabolite levels after exposure to the compound, researchers can identify perturbed metabolic pathways. This approach is crucial for understanding the functional consequences of protein-level alterations and can reveal unexpected biological activities. nih.gov

The combined application of these technologies can build comprehensive functional networks, connecting the compound to specific protein interactions and subsequent metabolic shifts, thereby providing a deep, mechanistic understanding of its biological role. nih.gov

Table 1: Proposed Omics Workflow for Mechanistic Analysis

| Technology | Methodology | Objective | Potential Outcome |

|---|---|---|---|

| Proteomics | Quantitative Shotgun Analysis (TMT-based) | Global profiling of protein expression changes | Identification of up/down-regulated signaling pathways |

| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Direct identification of protein binding partners | Discovery of primary molecular targets |

| Metabolomics | LC-MS/GC-MS Profiling | Global identification of altered metabolite levels | Mapping of perturbed metabolic and signaling networks |

| Integrated Analysis | Systems Biology & Bioinformatics | Correlation of proteomic and metabolomic datasets | Construction of a comprehensive mechanism-of-action model |

Novel Synthetic Methodologies for Enhanced Diversity and Scalability

The exploration of this compound's potential is dependent on the ability to synthesize it and a wide array of its derivatives efficiently. Future research should focus on developing novel synthetic methodologies that improve yield, scalability, and structural diversity.

Current synthetic routes for chromen-4-ones can be resource-intensive. organic-chemistry.org New strategies could include:

Intramolecular Wittig Reactions: One novel approach for synthesizing the 4H-chromen-4-one core involves an intramolecular Wittig cyclization on an ester carbonyl, which can provide good to excellent yields. organic-chemistry.org Exploring the applicability of this one-pot cyclization method for the specific substitution pattern of this compound could offer a more efficient route. organic-chemistry.org

Multicomponent Reactions (MCRs): Designing MCRs would allow for the rapid assembly of the chromenone scaffold from simple precursors in a single step. This approach is ideal for generating chemical libraries for screening purposes by varying the inputs.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts (e.g., biocatalysts), and energy sources (e.g., microwave irradiation) can make the synthesis more sustainable and scalable.

Combinatorial Synthesis: Employing solid-phase or parallel synthesis techniques would enable the systematic modification of the acetyl, methyl, and phenyl groups on the scaffold, leading to a diverse library of analogs for structure-activity relationship (SAR) studies.

Table 2: Comparison of Potential Synthetic Strategies

| Methodology | Key Advantage | Potential for Scalability | Diversity Generation |

|---|---|---|---|

| Intramolecular Wittig Reaction | High efficiency and potentially fewer steps. organic-chemistry.org | Moderate to High | Moderate |

| Multicomponent Reactions | Rapid assembly and operational simplicity | High | High |

| Microwave-Assisted Synthesis | Reduced reaction times and improved yields | High | High |

| Flow Chemistry | Precise control, enhanced safety, and ease of scale-up | Very High | Moderate |

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray crystallography of ligand-protein complexes)

Understanding how this compound interacts with its protein targets at an atomic level is crucial for rational chemical design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information of ligand-protein complexes. jeolusa.comnih.gov

X-ray Crystallography: This technique remains the gold standard for achieving atomic resolution of protein structures, provided that high-quality crystals of the ligand-protein complex can be obtained. jeolusa.com For smaller, stable protein targets, crystallography can precisely map the binding pocket and detail every hydrogen bond, hydrophobic interaction, and electrostatic contact between the compound and the protein.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. criver.comresearchgate.net While historically lower in resolution, recent advances now allow cryo-EM to achieve near-atomic resolution. nih.gov This method would be indispensable if the compound targets a large multi-protein assembly or a membrane protein.

Employing these techniques would provide an unambiguous structural blueprint of the compound's binding mode. This information is invaluable for explaining its biological activity and for guiding the design of next-generation molecules with improved affinity and selectivity. The two methods can be complementary; for instance, a low-resolution cryo-EM map of a large complex can be combined with a high-resolution crystal structure of an individual domain bound to the compound. nih.govnih.gov

Table 3: Applicability of Advanced Structural Biology Techniques

| Technique | Ideal Target Type | Key Requirement | Primary Output |

|---|---|---|---|

| X-ray Crystallography | Small to medium-sized, stable, soluble proteins. criver.com | Well-ordered crystals of the protein-ligand complex. jeolusa.com | Atomic-resolution 3D structure revealing precise binding interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | Large (>100 kDa), dynamic, or membrane-bound complexes. researchgate.net | Biochemically pure and stable sample for vitrification. researchgate.net | Near-atomic resolution 3D map showing overall architecture and ligand position. |

| Integrative Structural Biology | Highly complex or transient systems. nih.gov | Data from multiple complementary techniques (e.g., SAXS, XL-MS). nih.gov | A composite model of the complex in a more native context. nih.gov |

Exploring New Biological Targets and Pathways (Excluding Therapeutic Focus)

To broaden the understanding of this compound as a chemical tool, research should aim to identify novel biological targets and pathways it may modulate. This exploration should be driven by fundamental biological inquiry rather than a specific therapeutic goal. Related 2-phenyl-4H-chromen-4-one compounds have been shown to interact with various biological systems, suggesting potential avenues for investigation.

For example, some derivatives have been found to interact with inflammatory signaling pathways, such as the TLR4/MAPK pathway. nih.govresearchgate.net Investigating whether this compound can act as a molecular probe to study these pathways could yield new insights into immune signaling. Other chromenone scaffolds have been reported to interact with enzymes like cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidases (MAO-A/B). nih.govresearchgate.net Unbiased screening assays, such as high-throughput enzymatic panels or cell-based pathway reporter assays, could be employed to systematically search for new molecular targets.

Table 4: Potential Biological Systems for Investigation

| Potential Target/Pathway Class | Rationale Based on Related Scaffolds | Investigative Approach |

|---|---|---|

| Kinases (e.g., MAPKs) | Some flavonoids modulate kinase signaling pathways. nih.govresearchgate.net | Kinase activity assays; phosphoproteomics. |

| Nuclear Receptors | Flavonoids are known to interact with various nuclear receptors. acs.org | Receptor binding assays; reporter gene assays. |

| Metabolic Enzymes (e.g., COX, MAO) | Chromenone cores are present in inhibitors of these enzymes. nih.govresearchgate.net | In vitro enzymatic inhibition assays. |

| Ion Channels | Flavonoids can modulate the activity of various ion channels. | Electrophysiological studies (e.g., patch-clamp). |

Development of Computational Models for Predictive Biology and Chemical Design

Computational modeling offers a powerful, resource-efficient way to predict the biological activities of this compound and its analogs, and to guide the design of new compounds. mdpi.com Machine learning and molecular modeling are two key approaches.

Machine Learning Models: By compiling bioactivity data for a series of related flavonoid and chromenone compounds, quantitative structure-activity relationship (QSAR) models can be developed. acs.org Algorithms like random forest or support vector machines can learn the relationship between chemical structures and their biological effects, allowing for the prediction of activity for new, unsynthesized derivatives. mdpi.comnih.gov

Molecular Modeling: Techniques like molecular docking can predict how the compound and its analogs bind to the 3D structure of a protein target. researchgate.net This can be used to prioritize compounds for synthesis and testing. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

These computational tools can be combined into a powerful workflow, starting with machine learning predictions to narrow down promising candidates, followed by docking and MD simulations to refine and understand the potential interactions before committing to chemical synthesis. nih.govacs.org

Table 5: A Computational Workflow for Compound Analysis and Design

| Step | Computational Method | Purpose |

|---|---|---|

| 1. Library Generation | In silico enumeration of derivatives | Create a virtual library of analogs of the lead compound. |

| 2. Activity Prediction | QSAR / Machine Learning Models | Predict the biological activity of the virtual library to filter for promising candidates. acs.org |

| 3. Binding Mode Prediction | Molecular Docking | Predict the binding pose and affinity of high-scoring candidates against a protein target. researchgate.net |

| 4. Interaction Stability Analysis | Molecular Dynamics (MD) Simulation | Assess the stability of the predicted protein-ligand complex over time. |

| 5. Prioritization | Scoring and Visual Inspection | Select the most promising candidates for chemical synthesis and biological testing. |

Design of Next-Generation Molecular Scaffolds Inspired by this compound

The structure of this compound can serve as a "privileged scaffold" for the design of entirely new classes of molecules. mdpi.com By understanding its core structural features responsible for biological activity, medicinal chemists can design next-generation compounds with novel properties.

Key design strategies include:

Scaffold Hopping: This involves replacing the central chromen-4-one core with a different, often structurally distinct, ring system (a bioisostere) while retaining the key peripheral substituents (acetyl, methyl, phenyl groups) in the correct spatial orientation. nih.gov This can lead to compounds with completely different physicochemical properties but similar biological activity.

Fragment-Based Design: The compound can be deconstructed into its constituent fragments (e.g., the substituted chromenone and the phenyl ring). These fragments can be individually optimized or combined with other novel fragments to build new molecules.

Structure-Based Design: Using high-resolution structural data from X-ray crystallography or cryo-EM, new substituents can be rationally designed to form additional favorable interactions with the target protein, thereby enhancing affinity or selectivity. mdpi.com For instance, a substituent could be added to reach a previously unoccupied pocket in the binding site.

These advanced design strategies will leverage the knowledge gained from studying the parent compound to create new chemical matter with potentially unique biological profiles, expanding its utility as a research tool.

Table 6: Strategies for Designing Next-Generation Scaffolds

| Design Strategy | Description | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric features. nih.gov | Access to novel intellectual property; improved ADME properties. |

| Bioisosteric Replacement | Substituting functional groups (e.g., acetyl group) with other groups of similar size and electronic properties. | Fine-tuning of potency, selectivity, and metabolic stability. |

| Structure-Based Drug Design | Using 3D structural information of the target to guide the design of new analogs. mdpi.com | Rational improvement of binding affinity and selectivity. |

| Ring System Hybridization | Fusing the chromenone scaffold with other privileged structures (e.g., pyridine, indole). mdpi.com | Creation of novel molecules with potential multi-target activity. |

Q & A

Q. Table 1: Comparison of Reaction Conditions for Chromenone Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C | Prevents decomposition |

| Base Concentration | 10% KOH (aq.) | Maximizes enolate formation |

| Solvent Polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |

Basic: How is the crystal structure of this compound validated, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Apply full-matrix least-squares refinement in SHELXL , adjusting for anisotropic displacement parameters and hydrogen bonding .

Visualization : Tools like Mercury CSD () enable analysis of packing motifs (e.g., π-π stacking, C–H···O bonds) critical for stability .

Note : Thermal ellipsoid plots (e.g., ORTEP-3) should show displacement parameters <0.05 Ų for non-H atoms to confirm precision .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond-length outliers) for this compound?

Answer:

Contradictions often arise from disorder, thermal motion, or incorrect space-group assignment. Mitigation strategies include:

- Twinned data refinement : Use the TWIN command in SHELXL to model overlapping lattices .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., C–H···O) against geometric criteria (distance: 2.2–2.5 Å, angle: 150–180°) .

- Comparative metrics : Cross-check against databases like the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C=O: 1.21–1.23 Å in chromenones) .

Example : In , the dihedral angle between benzopyran and phenyl rings (65.3°) deviates from planar expectations but is stabilized by C–H···π interactions .

Advanced: What spectroscopic techniques are most reliable for confirming the electronic environment of the acetyl and methyl substituents?

Answer:

- ¹H NMR : The acetyl group’s proton (if enolic) appears as a singlet at δ 2.5–2.7 ppm. Methyl protons (C6) resonate as a singlet (δ 2.3–2.5 ppm) due to restricted rotation .

- ¹³C NMR : The carbonyl carbon (C4) appears at δ 175–180 ppm, while acetyl carbons (C=O and CH₃) are at δ 190–200 and 25–30 ppm, respectively.

- UV-Vis : Conjugation across the chromenone system results in λmax ~300–350 nm (π→π* transitions) .

Q. Table 2: Key NMR Assignments for Analogous Chromenones ()

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C4 (C=O) | 177.2 | - | Carbonyl |

| Acetyl CH₃ | 2.58 | Singlet | -COCH₃ |

| C6-CH₃ | 2.41 | Singlet | -CH₃ |

Advanced: How do substituent electronic effects (e.g., acetyl vs. methoxy) modulate the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

- Acetyl group : Enhances electrophilicity at C2/C4, facilitating nucleophilic attack (e.g., in kinase inhibition).

- Methyl group : Steric effects at C6 may hinder π-stacking with biological targets, reducing binding affinity.

- Methodological approach :

- Synthesize derivatives with controlled substituent variations.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate via in vitro assays (e.g., IC₅₀ measurements) .

Key Finding : In , methoxy substituents at C6/C8 increased antioxidant activity by 40% compared to methyl groups, likely due to improved H-bond donation .

Advanced: What strategies address low reproducibility in chromenone synthesis (e.g., polymorph formation)?

Answer:

- Crystallization control : Use slow evaporation from DMF/ethanol (1:3) to isolate the thermodynamically stable polymorph .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 150–200°C).

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .

Note : Polymorph-dependent solubility impacts bioavailability, making this critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.